molecular formula C21H25ClN2O2 B606514 Chlorhydrate de CBL0137 CAS No. 1197397-89-9

Chlorhydrate de CBL0137

Numéro de catalogue B606514
Numéro CAS: 1197397-89-9
Poids moléculaire: 372.9 g/mol
Clé InChI: IXRKBBVMDMKAEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CBL0137 hydrochloride, also known as Curaxin-137 hydrochloride, is an inhibitor of the histone chaperone, FACT . It can activate p53 and inhibit NF-κB with EC50s of 0.37 and 0.47 µM, respectively . It is used for research purposes .


Chemical Reactions Analysis

CBL0137 hydrochloride has been shown to inhibit the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein . It also decreases the level of integral DNA methylation in Ca Ski cells .


Physical And Chemical Properties Analysis

CBL0137 hydrochloride is a crystalline solid . It is insoluble in ethanol, but it has a solubility of ≥15.47 mg/mL in water and ≥19.95 mg/mL in DMSO .

In Vivo

CBL0137 hydrochloride has been used in a variety of in vivo studies. It has been studied for its potential therapeutic applications in the treatment of inflammation, asthma, and allergic diseases. Additionally, it has been studied for its potential to improve cognitive function in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases.

In Vitro

CBL0137 hydrochloride has also been used in a variety of in vitro studies. It has been studied for its ability to inhibit the enzyme phosphodiesterase-4 (CBL0137 hydrochloride), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. Additionally, it has been studied for its potential to modulate the release of neurotransmitters in the brain, and to inhibit the release of inflammatory mediators.

Mécanisme D'action

Target of Action

CBL0137 hydrochloride, also known as Curaxin 137, primarily targets the FACT (FAcilitates Chromatin Transcription) complex , a histone chaperone . It also interacts with p53 and NF-κB pathways, which are dysregulated in almost all tumors . These targets play a crucial role in regulating cell growth and survival, making them attractive targets for therapeutic intervention .

Mode of Action

The main mechanism of CBL0137 action is considered to be DNA binding , followed by nucleosome destabilization and the inhibition of the FACT complex . This leads to the activation of p53 and the inhibition of NF-κB . CBL0137 also causes the dissociation of CTCF from its binding sites, disrupting chromatin loops and the 3D genome organization .

Biochemical Pathways

CBL0137 affects several biochemical pathways. It inhibits the expression of DNA methyltransferase DNMT3a in cells, both at the mRNA and protein levels . It also decreases the level of integral DNA methylation . Furthermore, it has been shown to decrease the level of BET family proteins, BRD2, BRD3, and BRD4, key participants in transcription elongation . Other pathways, such as NOTCH1 and heat shock factor 1 (HSF1), are also involved in the process .

Result of Action

CBL0137 hydrochloride exhibits significant anti-growth activity against various cancer cell lines and patient-derived tumor cells . It induces cancer cell apoptosis and has been shown to activate epigenetically silenced genes . It also leads to a complete absence of living cells at concentrations above 2.5 μM .

Action Environment

The action of CBL0137 hydrochloride can be influenced by environmental factors. For instance, CBL0137 treatment can suppress HSF1/hsp70 transcription and cause tumor cell death, and its efficacy can be improved by hyperthermia . Conversely, CBL0137 can downregulate HSF1 to inhibit heat shock responses brought by hyperthermia, thereby increasing tumor cell apoptosis .

Activité Biologique

CBL0137 hydrochloride has been studied for its potential therapeutic applications in the treatment of inflammation, asthma, and allergic diseases. Additionally, it has been studied for its potential to improve cognitive function in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. It has also been studied for its ability to modulate the release of neurotransmitters in the brain, and to inhibit the release of inflammatory mediators.
Biochemical and Physiological Effects
CBL0137 hydrochloride has been studied for its potential to modulate the release of neurotransmitters in the brain, and to inhibit the release of inflammatory mediators. Additionally, it has been studied for its potential to improve cognitive function in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. It has also been studied for its ability to modulate the expression of genes involved in the regulation of inflammation and immune responses.

Avantages Et Limitations Des Expériences En Laboratoire

The use of CBL0137 hydrochloride in lab experiments offers several advantages. It is a relatively inexpensive and readily available compound, and it has been studied for its potential to modulate the release of neurotransmitters in the brain, and to inhibit the release of inflammatory mediators. Additionally, it has been studied for its potential to improve cognitive function in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its effects on humans have not been extensively studied.

Orientations Futures

For research include further investigation into its mechanism of action and its potential therapeutic applications in the treatment of inflammation, asthma, and allergic diseases. Additionally, further research is needed to better understand its effects on cognitive function in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. Other potential areas of research include its effects on gene expression, its potential to modulate the release of neurotransmitters in the brain, and its ability to inhibit the release of inflammatory mediators.

Méthodes De Synthèse

CBL0137 hydrochloride is synthesized by reacting 4-amino-5-chloro-2-methoxybenzoic acid with hydrochloric acid. This reaction yields CBL0137 hydrochloride and 4-amino-5-chloro-2-methoxybenzoic acid hydrochloride. The hydrochloride form of CBL0137 is then purified using silica gel chromatography.

Applications De Recherche Scientifique

1. Sensibilisation des carcinomes ovariens séreux de haut grade aux inhibiteurs de PARP Le CBL0137 a été trouvé pour altérer la réparation par recombinaison homologue et sensibiliser les carcinomes ovariens séreux de haut grade aux inhibiteurs de PARP {svg_1}. Il induit une déficience de la réparation de l'ADN via l'inhibition de la voie de réparation HR et sensibilise les lignées cellulaires HGSC HR-proficientes à SSRP1 élevé et les cellules tumorales/xénogreffes dérivées de patients à l'Olaparib, un PARPi, in vitro et in vivo {svg_2}. Le CBL0137 a également amélioré l'efficacité de la chimiothérapie à base de platine endommagant l'ADN dans les xénogreffes dérivées de patients HGSC {svg_3}.

Activité épigénétique

Le CBL0137 a montré une activité épigénétique. Il inhibe l'expression de la méthyltransférase de l'ADN DNMT3a dans les cellules HeLa TI, à la fois au niveau de l'ARNm et des protéines, et il diminue le niveau de méthylation de l'ADN intégrale dans les cellules Ca Ski {svg_4}. Pour la première fois, il est montré que le CBL0137 diminue le niveau des protéines de la famille BET, BRD2, BRD3 et BRD4, les principaux participants à l'élongation de la transcription, suivi de l'amélioration de l'expression des gènes correspondants {svg_5}.

Inactivation du complexe de transcription de la chromatine

Le CBL0137 pourrait inactiver fonctionnellement le complexe de transcription de la chromatine, entraînant des effets sur p53 et NF-κB et favorisant la mort des cellules cancéreuses {svg_6}.

Interaction avec les oligomères d'ADN G-quadruplex

Les propriétés de liaison à l'ADN de la curaxine CBL0137 avec des oligomères d'ADN quadruplex modèles ont été étudiées par RMN 1H, CD, fluorescence et modélisation moléculaire {svg_7}. Ceci a fourni des détails moléculaires de l'interaction de la curaxine avec deux structures G-quadruplex {svg_8}.

Safety and Hazards

CBL0137 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Analyse Biochimique

Biochemical Properties

CBL0137 hydrochloride is an inhibitor of the histone chaperone, FACT . It can also activate p53 and inhibit NF-κB with EC50s of 0.37 and 0.47 µM, respectively . It interacts with enzymes and proteins such as p53, NF-κB, and the FACT complex, which includes two subunits, SPT16 and SSRP1 .

Cellular Effects

CBL0137 hydrochloride has significant antitumor effects in various types of cells. It inhibits human B-NHL cell proliferation by inducing cell cycle arrest in the S phase via the c-MYC/p53/p21 pathway . Furthermore, it triggers reactive oxygen species (ROS) generation and induces apoptosis and autophagy in B-NHL cells through the ROS-mediated PI3K/Akt/mTOR and MAPK signaling pathways .

Molecular Mechanism

CBL0137 hydrochloride exerts its effects at the molecular level by inhibiting the FACT complex, thereby activating p53 and inhibiting NF-κB . It also downregulates the expression of DNA methyltransferase DNMT3a and decreases the level of integral DNA methylation . Moreover, it decreases the level of BET family proteins, BRD2, BRD3, and BRD4, key participants in transcription elongation .

Temporal Effects in Laboratory Settings

CBL0137 hydrochloride shows significant anticancer effects over time in laboratory settings. Treatment with CBL0137 hydrochloride leads to complete absence of living cells at concentrations above 2.5 μM . It also causes a greater reduction in the number of colonies formed, not only in MiaPaCa-2 cells when combined with gemcitabine, but also in gemcitabine-resistant PANC-1 cells .

Dosage Effects in Animal Models

In animal models, CBL0137 hydrochloride has shown to reduce tumor burden in vivo . It has been reported that CBL0137 hydrochloride, given by oral gavage at a non-toxic dose of 30 mg/kg per day on a 5 days on/2 days off schedule, suppresses tumor growth in xenografts of colon, renal cell carcinoma, and melanoma tumor cell lines .

Metabolic Pathways

CBL0137 hydrochloride is involved in several metabolic pathways. It affects the c-MYC/p53/p21 pathway, the ROS-mediated PI3K/Akt/mTOR and MAPK signaling pathways, and the NOTCH1 and heat shock factor 1 (HSF1) pathways .

Transport and Distribution

It is known that CBL0137 hydrochloride can sequester the FACT complex from chromatin, thereby producing cytotoxic effects .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with chromatin and the FACT complex .

Propriétés

IUPAC Name

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRKBBVMDMKAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1197397-89-9
Record name CBL-0137
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197397899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CBL-0137
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOY14S7DFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.